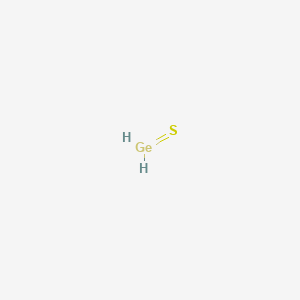
Sulfanylidenegermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanylidenegermane is a chemical compound with the formula GeS It is an organogermanium compound that features a germanium-sulfur double bond
準備方法
Synthetic Routes and Reaction Conditions: Sulfanylidenegermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with hydrogen sulfide (H2S) in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Sulfanylidenegermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and sulfur dioxide (SO2).
Reduction: Reduction reactions may involve the conversion of this compound to germanium metal and hydrogen sulfide.
Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl or aryl halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and sulfur dioxide (SO2).
Reduction: Germanium metal and hydrogen sulfide (H2S).
Substitution: Various organogermanium compounds depending on the nucleophile used.
科学的研究の応用
Sulfanylidenegermane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new therapeutic agents.
作用機序
The mechanism of action of sulfanylidenegermane involves its interaction with various molecular targets and pathways. The germanium-sulfur double bond plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior and properties.
類似化合物との比較
Sulfonamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
Sulfonimidates: These are sulfur(VI) species with applications in medicinal chemistry and polymer synthesis.
Sulfinamides: These compounds are used as intermediates in organic synthesis and have applications in various chemical industries.
Uniqueness of Sulfanylidenegermane: this compound is unique due to its germanium-sulfur double bond, which imparts distinct chemical properties compared to other sulfur-containing compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
12025-32-0 |
|---|---|
分子式 |
GeS |
分子量 |
104.70 g/mol |
IUPAC名 |
sulfanylidenegermanium |
InChI |
InChI=1S/GeS/c1-2 |
InChIキー |
VDNSGQQAZRMTCI-UHFFFAOYSA-N |
SMILES |
S=[GeH2] |
正規SMILES |
S=[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


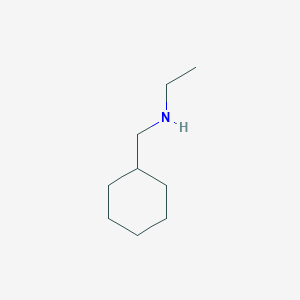
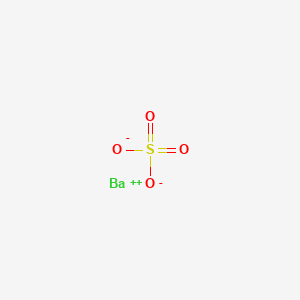
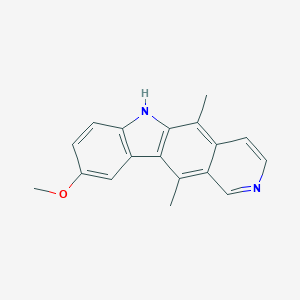
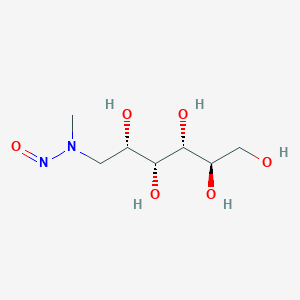
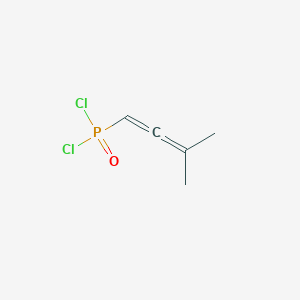
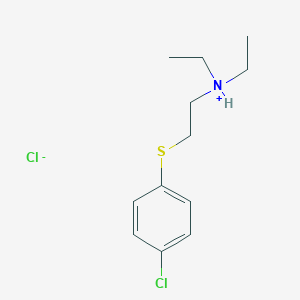
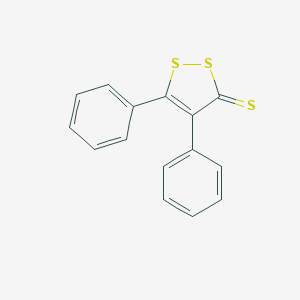
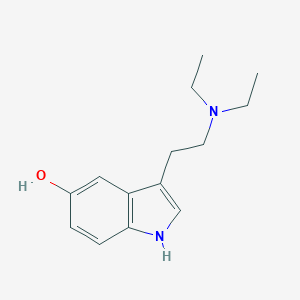
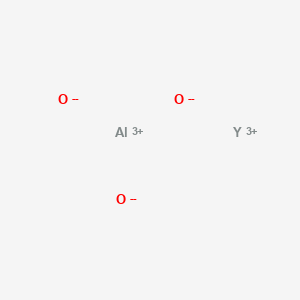
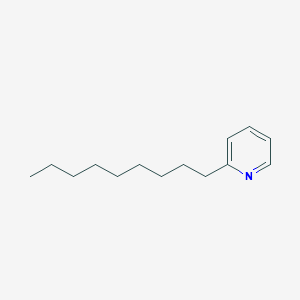
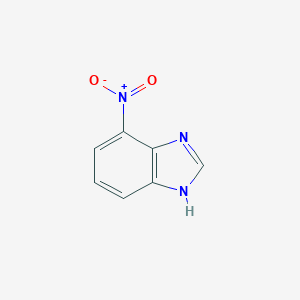
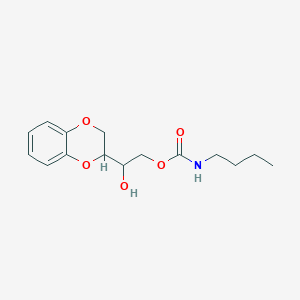
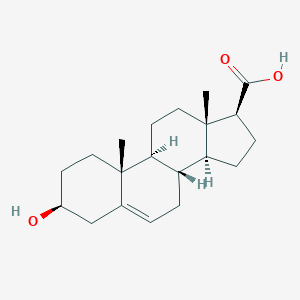
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
